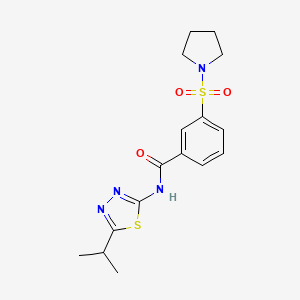
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as PRT-060318, is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K pathway is involved in several cellular processes, including cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. PRT-060318 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment.
Mechanism of Action
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide inhibits the PI3K pathway by binding to the p110α subunit of PI3K, which is responsible for the catalytic activity of the enzyme. By inhibiting PI3K, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide prevents the activation of downstream signaling pathways, such as the Akt/mTOR pathway, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to have anti-inflammatory effects. In preclinical studies, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide is its specificity for the p110α subunit of PI3K, which makes it a useful tool for studying the role of this subunit in various cellular processes. However, one limitation of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide is its relatively low potency compared to other PI3K inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of more potent and selective PI3K inhibitors based on the structure of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide. Another area of interest is the investigation of the anti-inflammatory effects of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide in other disease models, such as inflammatory bowel disease and psoriasis. Finally, clinical trials are needed to determine the safety and efficacy of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide in cancer patients.
Synthesis Methods
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide involves several steps, including the reaction of 2-amino-5-isopropyl-1,3,4-thiadiazole with 4-fluoro-3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent reaction with pyrrolidine-1-sulfonyl chloride. The resulting compound is then purified by column chromatography to yield N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide.
Scientific Research Applications
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-11(2)15-18-19-16(24-15)17-14(21)12-6-5-7-13(10-12)25(22,23)20-8-3-4-9-20/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBROXNNSPGDCAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


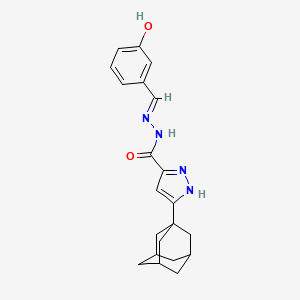
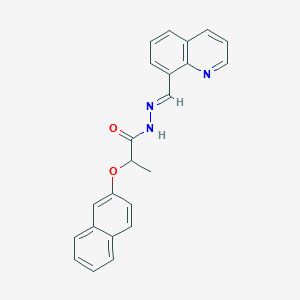
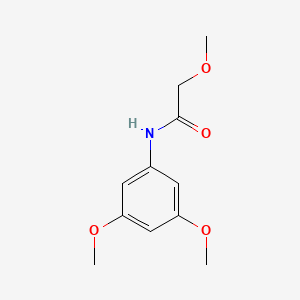
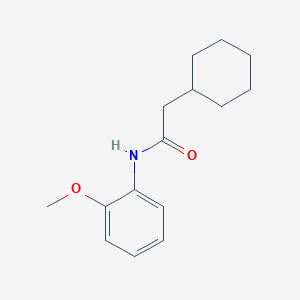
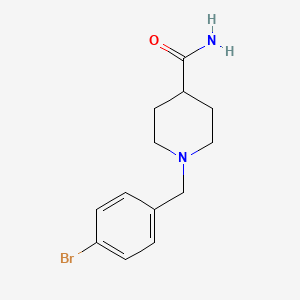
![2-(4-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5702172.png)
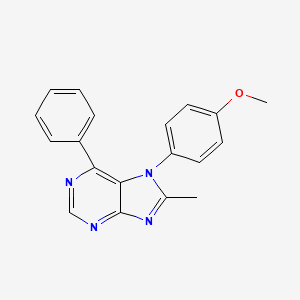
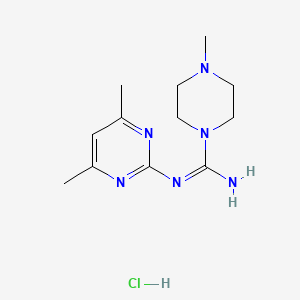

![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)

![4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)
